molecular formula C15H12ClN3O2S2 B2555639 2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]thio}-N-(2-furylmethyl)acetamide CAS No. 864919-50-6

2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]thio}-N-(2-furylmethyl)acetamide

Cat. No. B2555639
M. Wt: 365.85
InChI Key: UTGCBXNFYRRIMV-UHFFFAOYSA-N
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Description

“2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]thio}-N-(2-furylmethyl)acetamide” is a chemical compound with the molecular formula C15H12ClN3O2S2. It has an average mass of 365.858 Da and a monoisotopic mass of 365.005951 Da . The compound is part of the 1,3,4-thiadiazole class of heterocycles, which are known for their broad types of biological activity .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,3,4-thiadiazole ring, which is a 5-membered ring system containing a sulfur atom and two nitrogen atoms. This ring is connected to a 2-chlorophenyl group, a furylmethyl group, and an acetamide group .

Scientific Research Applications

Structural Analysis

Compounds similar to 2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]thio}-N-(2-furylmethyl)acetamide have been studied for their structural properties. For instance, N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-chlorophenyl}acetamide and its analogs show 'V' shaped molecular structures with significant intermolecular interactions like hydrogen bonds and C–H···π interactions, contributing to 3-D arrays in crystalline forms (Boechat et al., 2011).

Crystallography

2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, a related compound, has been analyzed for its crystal structure. It demonstrated a specific orientation between the chlorophenyl and thiazole rings, linked via C—H⋯O intermolecular interactions (Saravanan et al., 2016).

Synthesis and Application

Synthesis methods for similar compounds have been explored. For instance, novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives were prepared via carbodiimide condensation, indicating a potential route for synthesizing related compounds (Yu et al., 2014).

Antibacterial Potential

Certain derivatives of thiadiazole and acetamide, similar to the compound , have shown potential antibacterial properties. For instance, synthesized 4-Oxo-thiazolidines and 2-Oxo-azetidines demonstrated moderate to good activity against gram-positive and gram-negative bacteria (Desai et al., 2008).

Antimicrobial Properties

Compounds like 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole and its derivatives, through various chemical transformations, have shown moderate antimicrobial activity against bacterial and fungal strains (Sah et al., 2014).

Photovoltaic Efficiency and Protein Interactions

Spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs, which are structurally related, have shown potential in light harvesting efficiency and photovoltaic applications. Additionally, these compounds exhibit interactions with proteins like Cyclooxygenase 1 (COX1), indicating potential biological applications (Mary et al., 2020).

Future Directions

The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents, suggesting that this compound and its derivatives could have potential applications in drug discovery and development .

properties

IUPAC Name

2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2S2/c16-12-6-2-1-5-11(12)14-18-15(23-19-14)22-9-13(20)17-8-10-4-3-7-21-10/h1-7H,8-9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGCBXNFYRRIMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NSC(=N2)SCC(=O)NCC3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]thio}-N-(2-furylmethyl)acetamide

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